molecular formula C15H22ClNO2 B4149276 N-[(3-ethoxy-4-prop-2-ynoxyphenyl)methyl]propan-2-amine;hydrochloride

N-[(3-ethoxy-4-prop-2-ynoxyphenyl)methyl]propan-2-amine;hydrochloride

Cat. No.: B4149276
M. Wt: 283.79 g/mol
InChI Key: YJPXHQOSIDXMKX-UHFFFAOYSA-N
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Description

N-[(3-ethoxy-4-prop-2-ynoxyphenyl)methyl]propan-2-amine;hydrochloride is a chemical compound with a complex structure, characterized by the presence of ethoxy, propyn-1-yloxy, and benzyl groups attached to a propanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-ethoxy-4-prop-2-ynoxyphenyl)methyl]propan-2-amine;hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of the Benzyl Intermediate: The benzyl intermediate can be synthesized by reacting 3-ethoxy-4-hydroxybenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate.

    Amination Reaction: The benzyl intermediate is then subjected to an amination reaction with 2-propanamine under controlled conditions to form the desired product.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3-ethoxy-4-prop-2-ynoxyphenyl)methyl]propan-2-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as sodium azide or thiolates in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-[(3-ethoxy-4-prop-2-ynoxyphenyl)methyl]propan-2-amine;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(3-ethoxy-4-prop-2-ynoxyphenyl)methyl]propan-2-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-ethoxy-4-(2-propyn-1-yloxy)benzyl]-2-phenylethanamine hydrochloride
  • N-[3-ethoxy-4-(2-propyn-1-yloxy)benzyl]-2-phenylethanaminium

Uniqueness

N-[(3-ethoxy-4-prop-2-ynoxyphenyl)methyl]propan-2-amine;hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields.

Properties

IUPAC Name

N-[(3-ethoxy-4-prop-2-ynoxyphenyl)methyl]propan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2.ClH/c1-5-9-18-14-8-7-13(11-16-12(3)4)10-15(14)17-6-2;/h1,7-8,10,12,16H,6,9,11H2,2-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJPXHQOSIDXMKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CNC(C)C)OCC#C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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